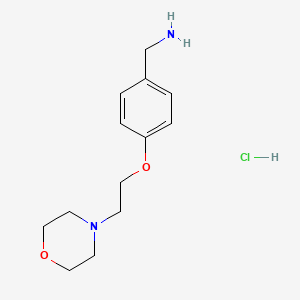
(4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C13H21ClN2O2. It is a hydrochloride salt form of (4-(2-Morpholinoethoxy)phenyl)methanamine, which is known for its applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with 2-chloroethylmorpholine under basic conditions to form the intermediate (4-(2-Morpholinoethoxy)phenyl)methanol. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield (4-(2-Morpholinoethoxy)phenyl)methanamine. Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the morpholine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted morpholine derivatives .
Scientific Research Applications
(4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions
Biology: The compound is utilized in the study of biological pathways and as a probe in biochemical assays
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s morpholine ring plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide: This compound shares a similar structure but has different functional groups, leading to distinct biological activities
Butyrophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride: Another structurally related compound with unique pharmacological properties.
Uniqueness
(4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride is unique due to its specific combination of the morpholine ring and the phenylmethanamine moiety, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Biological Activity
(4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride, also known by its chemical name, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, synthesizing data from diverse sources, and presenting case studies that highlight its efficacy in different biological contexts.
- Chemical Formula : C12H18ClN1O1
- Molecular Weight : 229.74 g/mol
- CAS Number : 13079331
Biological Activity Overview
The biological activity of this compound has been explored in several studies, particularly focusing on its effects in inflammation and fibrotic diseases. The compound is noted for its interactions with various biological pathways, making it a candidate for treating conditions such as Chronic Obstructive Pulmonary Disease (COPD) and idiopathic pulmonary fibrosis.
Research indicates that the compound may influence inflammatory responses and cellular differentiation in lung epithelial cells. Specifically, it appears to modulate the behavior of clonogenic cells associated with mucous and squamous metaplasia, which are implicated in the pathology of COPD. Studies have shown that these cells can drive mucus hypersecretion and pro-inflammatory programs .
Case Studies and Research Findings
- Inflammatory Response Modulation
-
Fungal Activity
- In another investigation focused on antifungal properties, derivatives of this compound were synthesized and tested against various fungal strains. Some derivatives showed moderate fungicidal activity, indicating that modifications of the morpholino group can enhance biological efficacy against fungal pathogens .
-
Antifibrotic Potential
- The compound has been evaluated for its antifibrotic properties in preclinical models. It was found to inhibit fibroblast proliferation and collagen deposition, key processes in fibrosis development. This suggests a promising avenue for further research into its application in fibrotic lung diseases .
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Properties
Molecular Formula |
C13H21ClN2O2 |
|---|---|
Molecular Weight |
272.77 g/mol |
IUPAC Name |
[4-(2-morpholin-4-ylethoxy)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c14-11-12-1-3-13(4-2-12)17-10-7-15-5-8-16-9-6-15;/h1-4H,5-11,14H2;1H |
InChI Key |
HTKRGUWUSYYQFE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















